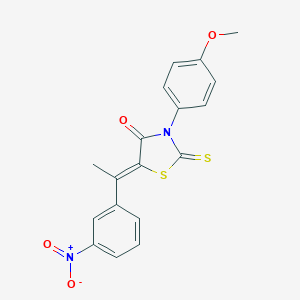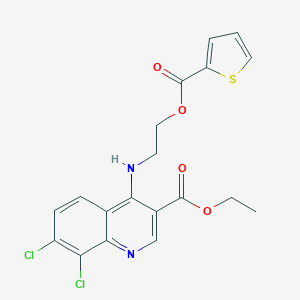
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide is a chemical compound with the molecular formula C12H21NO3S. It is commonly known as DMOX and belongs to the class of organic compounds called carbamothioic esters. DMOX has shown promising results in scientific research for its potential applications in various fields.
作用机制
The mechanism of action of DMOX involves the inhibition of enzymes involved in various cellular processes. It has been shown to inhibit the activity of thymidylate synthase, an enzyme required for DNA synthesis. DMOX also inhibits the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication.
Biochemical and Physiological Effects:
DMOX has been found to induce various biochemical and physiological effects in cells. It has been shown to cause DNA damage and induce apoptosis in cancer cells. DMOX has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells.
实验室实验的优点和局限性
One of the main advantages of DMOX is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, the use of DMOX in lab experiments is limited by its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several potential future directions for the scientific research of DMOX. One area of interest is the development of DMOX-based antimicrobial agents for the treatment of drug-resistant infections. Another potential direction is the investigation of DMOX as a potential anticancer agent in combination with other chemotherapeutic drugs. Further studies are also needed to investigate the pharmacokinetics and toxicity of DMOX in vivo.
合成方法
The synthesis of DMOX involves the reaction of 2,2-dimethylpropanamide with oxalyl chloride followed by the reaction of the resulting intermediate with thioacetamide in the presence of a base. The final product is obtained through purification and isolation techniques.
科学研究应用
DMOX has been studied extensively for its potential applications in scientific research. It has been found to possess antimicrobial, antifungal, and anticancer properties. DMOX has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. It has also been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
属性
产品名称 |
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide |
|---|---|
分子式 |
C11H20N2O2S |
分子量 |
244.36 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-(oxolan-2-ylmethylcarbamothioyl)propanamide |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)9(14)13-10(16)12-7-8-5-4-6-15-8/h8H,4-7H2,1-3H3,(H2,12,13,14,16) |
InChI 键 |
KHINURXJHTWXDN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NCC1CCCO1 |
规范 SMILES |
CC(C)(C)C(=O)NC(=S)NCC1CCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)








![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
